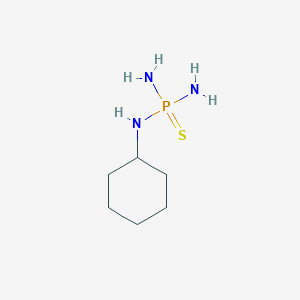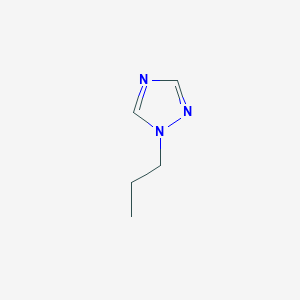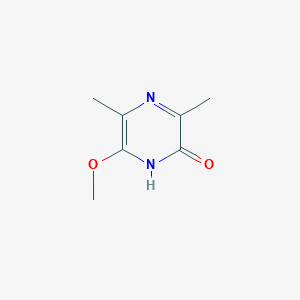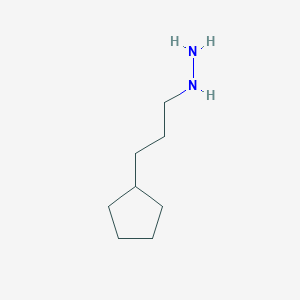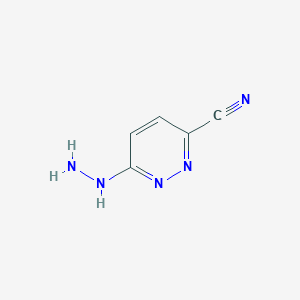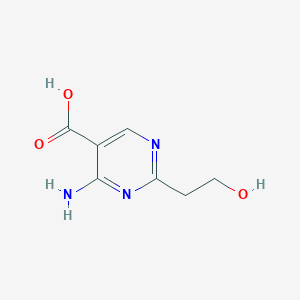
4-Amino-2-(2-hydroxyethyl)pyrimidine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2-(2-hydroxyethyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential pharmacological properties and its role in various biochemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(2-hydroxyethyl)pyrimidine-5-carboxylic acid typically involves the reaction of amidines with saturated ketones under Cu-catalysis. This method employs a cascade reaction of oxidative dehydrogenation, annulation, and oxidative aromatization . Another approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-2-(2-hydroxyethyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts such as palladium for coupling reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyrimidine ring .
Aplicaciones Científicas De Investigación
4-Amino-2-(2-hydroxyethyl)pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It plays a role in biochemical pathways and can be used to study enzyme interactions.
Medicine: It has potential pharmacological properties, including anti-inflammatory and antiviral activities.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Amino-2-(2-hydroxyethyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to its inhibitory response against the expression and activities of certain inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-hydroxypyrimidine-5-carboxylate: This compound shares a similar pyrimidine structure and exhibits comparable chemical properties.
2-Amino-4-trifluoromethylpyrimidine-5-carboxylate: Another pyrimidine derivative with distinct functional groups that influence its reactivity and applications.
Uniqueness
4-Amino-2-(2-hydroxyethyl)pyrimidine-5-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activities. Its hydroxyl and amino groups make it a versatile intermediate in organic synthesis and a valuable compound in pharmacological research .
Propiedades
Fórmula molecular |
C7H9N3O3 |
|---|---|
Peso molecular |
183.16 g/mol |
Nombre IUPAC |
4-amino-2-(2-hydroxyethyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C7H9N3O3/c8-6-4(7(12)13)3-9-5(10-6)1-2-11/h3,11H,1-2H2,(H,12,13)(H2,8,9,10) |
Clave InChI |
AAVNSWZBWLOMER-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=NC(=N1)CCO)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 2-(iodomethyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B15244765.png)
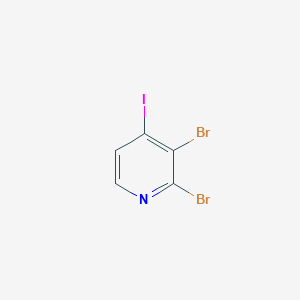
![3-Allyl-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole](/img/structure/B15244775.png)
![2,3-Dimethyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-7-carboxamide](/img/structure/B15244783.png)
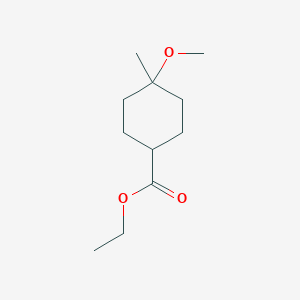
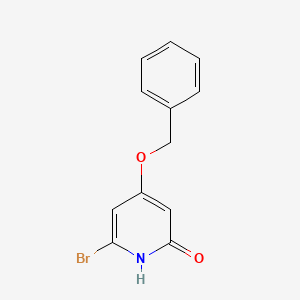
![5-Amino[1,2,5]thiadiazolo[3,4-d]pyrimidin-7(3h)-one](/img/structure/B15244802.png)
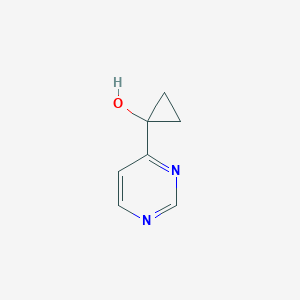
![5-[(2R,3R)-3-[[2-(2-hydroxy-5-prop-2-enylphenyl)-4-prop-2-enylphenoxy]methyl]-7-prop-2-enyl-5-(4-prop-2-enylphenoxy)-2,3-dihydro-1,4-benzodioxin-2-yl]-3-(4-prop-2-enylphenoxy)benzene-1,2-diol](/img/structure/B15244812.png)
